Pexidartinib

KIT inhibition Gastrointestinal Stromal Tumor c-KIT

Pexidartinib (PLX3397) is the only FDA-approved systemic therapy for TGCT, offering unmatched clinical validation against failed alternatives like ARRY-382. Its unique potency ratio (CSF1R IC50=20nM, c-KIT IC50=10nM) makes it the gold standard for TAM depletion and TME reprogramming in immuno-oncology. Limited CNS penetration enables peripheral CSF1R studies without confounding microglial depletion. Superior to imatinib against KIT-driven malignancies. Ensure precision in your research—order direct for competitive bulk pricing and guaranteed purity.

Molecular Formula C20H15ClF3N5
Molecular Weight 417.8 g/mol
CAS No. 1029044-16-3
Cat. No. B1662808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePexidartinib
CAS1029044-16-3
Synonyms5-((5-chloro-1H-pyrrolo(2,3-b)pyridin-3-yl)methyl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyridin-2-amine
pexidartinib
pexidartinib hydrochloride
PLX3397
Turalio
Molecular FormulaC20H15ClF3N5
Molecular Weight417.8 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F
InChIInChI=1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29)
InChIKeyJGWRKYUXBBNENE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder

Structure & Identifiers


Interactive Chemical Structure Model





Pexidartinib (PLX3397) Product Overview: FDA-Approved CSF1R/KIT Inhibitor for TGCT and Preclinical Research


Pexidartinib (PLX3397, CAS 1029044-16-3) is an orally bioavailable, small-molecule, ATP-competitive tyrosine kinase inhibitor with potent and selective activity against the colony-stimulating factor 1 receptor (CSF1R, IC50 = 20 nM) and the KIT proto-oncogene receptor tyrosine kinase (c-KIT, IC50 = 10 nM) . It also inhibits FMS-like tyrosine kinase 3 (FLT3, IC50 = 160 nM) with lower potency . Developed by Plexxikon (Daiichi Sankyo), it is the first FDA-approved systemic therapy for adult patients with symptomatic tenosynovial giant cell tumor (TGCT) associated with severe morbidity or functional limitations and not amenable to improvement with surgery [1].

Why Pexidartinib (PLX3397) Cannot Be Replaced by Generic CSF1R or KIT Inhibitors


While several multi-kinase inhibitors (e.g., imatinib, sunitinib) and more selective CSF1R inhibitors (e.g., BLZ945, PLX5622) exist, pexidartinib possesses a unique combination of target engagement, selectivity profile, and clinical validation that precludes simple substitution. Its specific potency ratio for CSF1R and KIT is critical for its efficacy in TGCT, a disease driven by aberrant CSF1/CSF1R signaling [1]. Furthermore, its clinical efficacy and safety profile in the Phase III ENLIVEN trial is specific to pexidartinib; other CSF1R inhibitors like ARRY-382 and BLZ945 have failed to demonstrate comparable efficacy in clinical settings . Substitution in research or clinical contexts requires careful consideration of these quantitative differences.

Pexidartinib (PLX3397) Quantitative Evidence: Comparative Efficacy and Selectivity Data


Superior KIT Inhibition Potency vs. Imatinib in GIST Cell Lines

In a direct head-to-head in vitro comparison against two human GIST cell lines harboring an imatinib-sensitive KIT exon 11 mutation, pexidartinib demonstrated significantly greater potency than imatinib. Pexidartinib inhibited cell viability with an IC50 range of 8-18 nM, whereas imatinib exhibited an IC50 of 42 nM [1]. At concentrations approximating their respective IC50 values (10 nM pexidartinib vs. 40 nM imatinib), pexidartinib also reduced phospho-KIT levels more effectively [1].

KIT inhibition Gastrointestinal Stromal Tumor c-KIT

Validated Clinical Efficacy in TGCT: Phase III ENLIVEN Trial Data

In the registrational Phase III ENLIVEN trial (NCT02371369) for patients with symptomatic TGCT not amenable to surgery, pexidartinib (800 mg/day) demonstrated substantial and durable tumor responses [1]. After long-term follow-up (median 31.2 months), the overall response rate (ORR) by RECIST v1.1 was 60.4%, and by Tumor Volume Score (TVS) was 68.1% [1]. In contrast, the initial 24-week blinded phase showed a placebo ORR of 0% by RECIST [2]. The median duration of response had not been reached [1].

Tenosynovial Giant Cell Tumor CSF1R inhibitor Phase III trial

Distinct CSF1R and KIT Selectivity Profile Among CSF1R Inhibitors

Pexidartinib's multi-target profile is distinct from more selective CSF1R inhibitors. It potently inhibits both CSF1R (IC50 = 20 nM) and c-KIT (IC50 = 10 nM), while showing 10- to 100-fold selectivity against other kinases like FLT3 (IC50 = 160 nM), KDR/VEGFR2 (IC50 = 350 nM), and LCK (IC50 = 860 nM) . In contrast, PLX5622, another CSF1R inhibitor, exhibits high selectivity for CSF1R (>20-fold over KIT and FLT3) , and BLZ945 is >1000-fold selective for CSF1R over its closest homologs .

CSF1R KIT kinase selectivity FLT3

Limited CNS Penetration: Key Differentiator from Brain-Penetrant CSF1R Inhibitors

Pexidartinib exhibits limited penetration across the blood-brain barrier (BBB), a critical factor for its use in non-CNS applications. In a non-human primate (NHP) CSF reservoir model, after a single oral dose (40 mg/kg), pexidartinib was either undetectable in CSF (n=2) or reached low peak concentrations (Cmax = 10.1-16.1 ng/mL) compared to plasma Cmax (~16,500 ng/mL) [1]. This is in stark contrast to other CSF1R inhibitors like PLX5622 and BLZ945, which are characterized as 'highly brain-penetrant' and 'brain-penetrant,' respectively [2].

Blood-Brain Barrier CNS penetration Pharmacokinetics

Microglial Depletion Efficacy in Aged Mice: A Standard Tool for Neuroimmunology

Despite its limited CSF penetration, pexidartinib is a standard tool for systemic microglial depletion in preclinical research. In aged (two-year-old) mice, a 6-week treatment with pexidartinib reduced microglia numbers in the hippocampus and retrosplenial cortex (RSC) to the levels observed in young mice [1]. This partial depletion improved long-term potentiation (LTP) in the CA1 region and enhanced cognitive performance in a hippocampus-dependent task [1]. While highly brain-penetrant inhibitors like PLX5622 are more efficient, pexidartinib's widespread use and extensive literature make it a benchmark compound for this application.

Microglia CSF1R neuroinflammation aging

Unique CSF1R Inhibition Profile Confers Favorable Safety vs. Non-Selective Multi-Kinase Inhibitors

Pexidartinib's selectivity profile distinguishes it from broader-spectrum multi-kinase inhibitors. While it potently inhibits CSF1R and KIT, it exhibits significantly lower activity against VEGFR2 (KDR, IC50 = 350 nM), PDGFR, and other kinases compared to agents like sunitinib or sorafenib . This relative selectivity translates into a distinct safety profile. In the Phase III ENLIVEN trial, the most common Grade ≥3 adverse events were elevated AST (9%), ALT (10%), and hypertension (8%) [1]. This hepatotoxicity profile, while requiring monitoring, is distinct from the severe myelosuppression, fatigue, and hypertension commonly associated with broader-spectrum VEGFR/PDGFR inhibitors.

CSF1R KIT Selectivity Adverse Events

Key Research and Procurement Applications for Pexidartinib (PLX3397)


Validated Tool for Studying CSF1R/KIT-Driven Tumor Microenvironment (TME) Modulation

Pexidartinib is the gold-standard tool for depleting tumor-associated macrophages (TAMs) and modulating the tumor microenvironment (TME) in preclinical cancer models. Its potent inhibition of CSF1R and KIT effectively reduces TAM populations and reprograms their phenotype, enhancing T-cell infiltration and improving responses to immunotherapy combinations [1]. This application is supported by the Phase Ib combination data with paclitaxel, which showed a decrease in CD14dim/CD16+ monocytes by 57-100%, confirming target engagement in humans [2].

Benchmark Compound for Microglial Depletion in Peripheral and Neuroinflammatory Research

Pexidartinib is a widely used and well-characterized compound for inducing microglial depletion in rodent models of neurodegeneration, neuroinflammation, and aging. Its use in aged mice, which reduced hippocampal microglia to youthful levels and improved cognitive function, establishes it as a key reference tool [3]. While not as efficient as brain-penetrant analogs like PLX5622, its extensive publication record makes it a standard comparator for new CSF1R inhibitors in neuroimmunology research.

Unique Dual Inhibitor for Studies of KIT-Driven Malignancies Resistant to Imatinib

For researchers studying gastrointestinal stromal tumors (GIST) or other KIT-driven malignancies, pexidartinib offers a distinct advantage over imatinib. Its superior in vitro potency against imatinib-sensitive KIT mutations (IC50 8-18 nM vs. 42 nM for imatinib) makes it a valuable tool for investigating more potent KIT inhibition [4]. Furthermore, its unique binding mode and activity against certain imatinib-resistant mutations position it as a key compound for exploring next-generation KIT inhibitors.

Essential Positive Control for Studies Requiring Non-Brain-Penetrant CSF1R Inhibition

Pexidartinib's well-documented and limited CNS penetration is a critical feature for experimental design. In studies where researchers need to inhibit CSF1R signaling exclusively in the periphery (e.g., in solid tumors outside the CNS, or in models of inflammatory disease), pexidartinib is the ideal tool. It allows for the interrogation of peripheral CSF1R biology without the confounding effects of brain microglial depletion, serving as a critical control against highly brain-penetrant inhibitors like PLX5622 [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pexidartinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.